

Spectroscopic comparison of 2-Methoxy-5-nitrobenzoic acid with related molecules

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Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzoic acid

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A Spectroscopic Comparison of **2-Methoxy-5-nitrobenzoic Acid** and Its Isomers

This guide provides a detailed spectroscopic comparison of **2-Methoxy-5-nitrobenzoic acid** with its structural isomers. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of the spectral differences arising from the varied positions of the methoxy and nitro functional groups on the benzoic acid scaffold. The presented data, supported by experimental protocols, serves as a valuable resource for compound characterization and quality control.

Comparative Spectroscopic Data

The following tables summarize the available quantitative data from various spectroscopic techniques for **2-Methoxy-5-nitrobenzoic acid** and selected isomers.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Peaks (cm ⁻¹)	Source
2-Methoxy-5-nitrobenzoic acid	Data not explicitly provided in peak list format, but FTIR spectra are available.[1]	Bio-Rad Laboratories, Inc. / Alfa Aesar, Thermo Fisher Scientific[1]
2-Methoxybenzoic acid	A full spectrum is available from the Coblenz Society's collection, measured as a solid mull.[2]	Wyandotte Chemicals Corp.[2]
2-Methyl-5-nitrobenzoic acid	A scanned image of the IR spectrum is available.[3]	Coblenz Society[3]

Note: Specific peak assignments require interpretation of the full spectra, which are available in the cited databases.

Table 2: ¹H NMR Spectroscopy Data

Compound	Solvent	Chemical Shifts (δ, ppm) and Multiplicities	Source
Methyl 2-methoxy-5-nitrobenzoate*	Not Specified	Not explicitly listed, but a spectrum is available for viewing. [4]	ChemicalBook[4]
3-Methoxy-2-nitrobenzoic acid	DMSO-d ₆	14. (s, 1H, COOH), 7.64 (t, 1H), 7.60 (d, 1H), 7.59 (d, 1H), 3.93 (s, 3H, OCH ₃)[5]	ChemicalBook[5]
5-Methoxy-2-nitrobenzoic acid	Not Specified	A spectrum is available for viewing. [6]	ChemicalBook[6]

*Data is for the methyl ester derivative of the target molecule.

Table 3: Mass Spectrometry (MS) Data

Compound	Ionization Method	Key m/z Values	Proposed Fragment Source
2-Methoxy-5-nitrobenzoic acid	ESI-QTOF	[M-H] ⁻ : 196.02514[7]	CCSbase Prediction[7]
4-Methoxy-3-nitrobenzoic acid	Not Specified	197 (M ⁺), 167, 150[8]	NIST Mass Spectrometry Data Center[8]
2-Methoxybenzoic acid	Electron Ionization	Data available in NIST WebBook.[9]	NIST Mass Spectrometry Data Center[9]
2-Methoxy-5-nitrophenol**	GC-MS	169, 123, 111[10]	NIST Mass Spectrometry Data Center[10]

**Data is for a related phenol, not a benzoic acid.

Experimental Protocols

The following sections describe generalized methodologies for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample (5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to a volume of approximately 0.6 mL in a 5 mm NMR tube.[11] ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[11][12] Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.[13] For ¹H NMR, spectra are acquired over a range of -2 to 12 ppm, while ¹³C NMR spectra are acquired from 0 to 200 ppm using a proton-decoupled sequence.[11][13] Multiple scans are accumulated to ensure a high signal-to-noise ratio.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[\[1\]](#)[\[11\]](#)

- ATR: A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure firm contact.[\[13\]](#)
- KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[\[11\]](#) The spectrum is recorded in the mid-infrared range (4000-400 cm^{-1}) with a resolution of 4 cm^{-1} . A background spectrum is recorded first and automatically subtracted from the sample spectrum.[\[11\]](#)

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is typically introduced into the instrument after separation on a GC column.[\[13\]](#) For liquid samples or sensitive compounds, Electrospray Ionization (ESI) is often used, where the sample is dissolved in a suitable solvent and infused into the mass spectrometer. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

UV-Visible (UV-Vis) Spectroscopy

A dilute solution of the analyte is prepared using a UV-transparent solvent like methanol or acetonitrile.[\[13\]](#)[\[14\]](#) The concentration is adjusted to keep the maximum absorbance within the linear range of the instrument (typically < 1.0 AU).[\[13\]](#) Using a quartz cuvette, the spectrum is recorded over a wavelength range of 200-800 nm.[\[13\]](#) A baseline spectrum of the pure solvent is subtracted to correct for solvent absorption.[\[13\]](#)[\[15\]](#)

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic comparison of 2-Methoxy-5-nitrobenzoic acid with related molecules]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331472#spectroscopic-comparison-of-2-methoxy-5-nitrobenzoic-acid-with-related-molecules]

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